molecular formula C10H19BO3 B3260580 4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane CAS No. 331958-88-4

4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane

Cat. No.: B3260580
CAS No.: 331958-88-4
M. Wt: 198.07 g/mol
InChI Key: NRIHVWDOPTVSAN-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane is an organic compound with the molecular formula C10H19BO3. It is a boronic ester, which is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the reaction of pinacol with tetrahydrofuran-3-boronic acid in the presence of a dehydrating agent . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of boron-containing drugs for cancer therapy.

    Industry: It is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions. This complex facilitates the transfer of the boron group to the organic substrate, forming a new carbon-carbon bond . The molecular targets and pathways involved include the activation of the boron group and the stabilization of the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane is unique due to its high stability and reactivity in cross-coupling reactions. Its tetrahydrofuran ring provides steric hindrance, which enhances its selectivity and efficiency in forming carbon-carbon bonds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxolan-2-yl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIHVWDOPTVSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331958-88-4
Record name 4,4,5,5-tetramethyl-2-(oxolan-2-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane
Reactant of Route 2
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4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane
Reactant of Route 3
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4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane
Reactant of Route 4
4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane
Reactant of Route 5
4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-tetramethyl-2-tetrahydrofuran-2-yl-1,3,2-dioxaborolane

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